Cas no 1485727-86-3 (2-Butanone, 1-[(2,4-difluorophenyl)thio]-3-methyl-)

2-Butanone, 1-[(2,4-difluorophenyl)thio]-3-methyl-, is a specialized organosulfur compound featuring a 2,4-difluorophenylthio moiety attached to a methyl-substituted butanone backbone. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis, particularly as an intermediate for constructing fluorinated heterocycles or sulfur-containing scaffolds. The presence of fluorine atoms enhances metabolic stability and lipophilicity, making it valuable in drug discovery. Its well-defined molecular architecture allows for precise functionalization, facilitating controlled modifications in target-oriented synthesis. The compound's stability under standard handling conditions and compatibility with common organic solvents further underscore its practicality in laboratory and industrial applications.
2-Butanone, 1-[(2,4-difluorophenyl)thio]-3-methyl- structure
1485727-86-3 structure
Product Name:2-Butanone, 1-[(2,4-difluorophenyl)thio]-3-methyl-
CAS No:1485727-86-3
MF:C11H12F2OS
MW:230.274188995361
CID:5209719
Update Time:2025-05-20

2-Butanone, 1-[(2,4-difluorophenyl)thio]-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Butanone, 1-[(2,4-difluorophenyl)thio]-3-methyl-
    • 1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one
    • Inchi: 1S/C11H12F2OS/c1-7(2)10(14)6-15-11-4-3-8(12)5-9(11)13/h3-5,7H,6H2,1-2H3
    • InChI Key: XZMHVAGQLKDEEM-UHFFFAOYSA-N
    • SMILES: C(SC1=CC=C(F)C=C1F)C(=O)C(C)C

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2-Butanone, 1-[(2,4-difluorophenyl)thio]-3-methyl- Related Literature

Additional information on 2-Butanone, 1-[(2,4-difluorophenyl)thio]-3-methyl-

Chemical Profile of 2-Butanone, 1-[(2,4-difluorophenyl)thio]-3-methyl- (CAS No. 1485727-86-3)

2-Butanone, 1-[(2,4-difluorophenyl)thio]-3-methyl-, identified by the Chemical Abstracts Service Number (CAS No.) 1485727-86-3, is a specialized organic compound that has garnered attention in the field of pharmaceutical and agrochemical research due to its unique structural and functional properties. This compound belongs to the class of thioether derivatives, characterized by the presence of a sulfur atom bonded to an aromatic ring and an alkyl group. The molecular structure of this compound incorporates both fluoro-substituted phenyl and methyl groups, which contribute to its distinct chemical reactivity and potential biological activity.

The synthesis of 2-Butanone, 1-[(2,4-difluorophenyl)thio]-3-methyl- involves a series of carefully orchestrated organic reactions. The introduction of the fluoro substituents at the 2 and 4 positions of the phenyl ring enhances the electron-withdrawing effect, influencing the compound's overall reactivity and stability. The presence of the thioether linkage not only imparts flexibility to the molecular structure but also opens up possibilities for further functionalization, making it a valuable intermediate in the development of more complex molecules.

In recent years, there has been a growing interest in fluoro-substituted compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The incorporation of fluorine atoms into pharmaceuticals has been shown to modulate pharmacokinetic properties, leading to increased bioavailability and prolonged half-life. 2-Butanone, 1-[(2,4-difluorophenyl)thio]-3-methyl- exemplifies this trend, as its structure suggests potential applications in drug discovery and development.

One of the most compelling aspects of this compound is its potential role as a building block in medicinal chemistry. The combination of a ketone group, a thioether moiety, and fluoro-substituted aromatic ring provides multiple sites for chemical modification. This versatility allows researchers to design derivatives with tailored properties for specific applications. For instance, the ketone group can be reduced to an alcohol or further transformed into other functional groups, while the thioether linkage can undergo nucleophilic substitution reactions.

Recent studies have highlighted the importance of thioether-containing compounds in medicinal chemistry. Thioethers are known for their ability to enhance solubility and bioavailability of drug candidates. Additionally, they can participate in hydrogen bonding interactions with biological targets, improving binding affinity. The fluoro-substituted phenyl ring in 2-Butanone, 1-[(2,4-difluorophenyl)thio]-3-methyl- further enhances these interactions by increasing lipophilicity and reducing metabolic degradation.

The pharmaceutical industry has shown particular interest in compounds that exhibit both central nervous system (CNS) penetration and anti-inflammatory properties. The structural features of 2-Butanone, 1-[(2,4-difluorophenyl)thio]-3-methyl- make it a promising candidate for such applications. Fluoro-substituted aromatic rings are often found in CNS-active drugs due to their ability to cross the blood-brain barrier efficiently. Moreover, thioethers have been identified as key structural elements in anti-inflammatory agents.

In addition to pharmaceutical applications, this compound has potential uses in agrochemical research. Fluoro-substituted compounds are widely used in crop protection chemicals due to their enhanced stability and efficacy. The structural motifs present in 2-Butanone, 1-[(2,4-difluorophenyl)thio]-3-methyl- could be exploited to develop novel pesticides or herbicides with improved performance characteristics.

The synthesis and characterization of 2-Butanone, 1-[(2,4-difluorophenyl)thio]-3-methyl- have been subjects of extensive research. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to elucidate its molecular structure and confirm its identity. These studies have provided valuable insights into the compound's reactivity and potential applications.

One notable aspect of this compound is its thermal stability. The presence of fluoro substituents enhances the molecule's resistance to decomposition at elevated temperatures. This property makes it particularly useful in industrial processes where high temperatures are involved. Additionally, its solubility profile in common organic solvents allows for easy handling and processing during synthesis.

The environmental impact of fluoro-substituted compounds has been a topic of discussion among researchers. While these compounds offer numerous advantages in terms of chemical stability and biological activity, their persistence in the environment raises concerns about long-term ecological effects. However, advancements in green chemistry have led to more sustainable synthetic routes that minimize waste generation and reduce environmental impact.

In conclusion,2-Butanone, 1-[(2,4-difluorophenyl)thio]-3-methyl-(CAS No. 1485727-86-3) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features make it a valuable intermediate for further chemical modifications and functionalization. Ongoing research continues to explore its applications in drug discovery and development, highlighting its importance as a building block for innovative chemical entities.

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